molecular formula C19H26N2 B095649 N-(1,3-Dimethylbutyl)-N'-(p-tolyl)benzene-p-diamine CAS No. 16364-15-1

N-(1,3-Dimethylbutyl)-N'-(p-tolyl)benzene-p-diamine

Cat. No. B095649
CAS RN: 16364-15-1
M. Wt: 282.4 g/mol
InChI Key: BRHHHNJIRNMRFM-UHFFFAOYSA-N
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Description

N-(1,3-Dimethylbutyl)-N'-(p-tolyl)benzene-p-diamine, commonly known as 4,4'-Methylenebis(2,6-diethylaniline) or MDBA, is a type of aromatic diamine. It has been widely used as a curing agent for epoxy resins and a cross-linking agent for polyurethane elastomers due to its excellent thermal stability and mechanical properties. In recent years, MDBA has attracted increasing attention in the field of scientific research due to its potential applications in various areas, such as optoelectronics, sensors, and biomedical engineering.

Mechanism Of Action

The mechanism of action of MDBA is mainly related to its chemical structure and properties. MDBA has a rigid and planar molecular structure, which can facilitate the formation of intermolecular interactions, such as π-π stacking and hydrogen bonding. These interactions can enhance the charge transport properties of MDBA and improve its sensing and optoelectronic performance. In addition, MDBA can undergo cross-linking reactions with various functional groups, such as hydroxyl and carboxyl groups, which can lead to the formation of stable and biocompatible networks in biomedical applications.

Biochemical And Physiological Effects

MDBA has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that MDBA can induce cytotoxicity and genotoxicity in vitro, which may be related to its chemical structure and reactivity. Therefore, further studies are needed to evaluate the potential toxicity and safety of MDBA in various applications.

Advantages And Limitations For Lab Experiments

MDBA has several advantages for lab experiments, such as its high thermal stability, mechanical properties, and chemical reactivity. However, MDBA also has some limitations, such as its potential toxicity and the difficulty in handling and synthesizing due to its high melting point and low solubility in common solvents. Therefore, careful consideration should be given to the proper use and handling of MDBA in lab experiments.

Future Directions

MDBA has a broad range of potential applications in various areas of scientific research. Some future directions for the research on MDBA include:
1. Developing new synthesis methods for MDBA with improved efficiency and scalability.
2. Investigating the structure-property relationship of MDBA for its potential applications in optoelectronics, sensors, and biomedical engineering.
3. Evaluating the potential toxicity and safety of MDBA in various applications.
4. Exploring the potential of MDBA as a building block for the preparation of functional materials with advanced properties.
5. Developing new applications of MDBA in emerging fields, such as artificial intelligence and quantum computing.
In conclusion, MDBA is a versatile aromatic diamine with potential applications in various areas of scientific research. Further studies are needed to fully understand its properties and potential applications, as well as its potential toxicity and safety. However, with careful consideration and proper use, MDBA can be a valuable tool for the development of new materials and technologies.

Synthesis Methods

MDBA can be synthesized by the reaction of 4,4'-dinitrodiphenylmethane with 1,3-dimethylbutylamine and p-toluidine under high temperature and pressure conditions. The reaction mechanism involves the reduction of nitro groups to amino groups and the formation of imine bonds between the amine groups and the carbonyl groups in the dinitro compound.

Scientific Research Applications

MDBA has been widely studied for its potential applications in various areas of scientific research. In the field of optoelectronics, MDBA has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to its high thermal stability and charge transport properties. In the field of sensors, MDBA has been used as a sensing material for the detection of volatile organic compounds (VOCs) and heavy metal ions due to its high selectivity and sensitivity. In the field of biomedical engineering, MDBA has been used as a cross-linking agent for the preparation of tissue engineering scaffolds and drug delivery systems due to its biocompatibility and biodegradability.

properties

CAS RN

16364-15-1

Product Name

N-(1,3-Dimethylbutyl)-N'-(p-tolyl)benzene-p-diamine

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

4-N-(4-methylpentan-2-yl)-1-N-(4-methylphenyl)benzene-1,4-diamine

InChI

InChI=1S/C19H26N2/c1-14(2)13-16(4)20-17-9-11-19(12-10-17)21-18-7-5-15(3)6-8-18/h5-12,14,16,20-21H,13H2,1-4H3

InChI Key

BRHHHNJIRNMRFM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(C)CC(C)C

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(C)CC(C)C

Other CAS RN

16364-15-1

Origin of Product

United States

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